molecular formula C19H23ClN2O2S B2743111 3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 946312-68-1

3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2743111
CAS RN: 946312-68-1
M. Wt: 378.92
InChI Key: GMWOONONOZRXKY-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is an organic compound. It contains a benzenesulfonamide group, which is a common functional group in organic chemistry. The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the cyclic tetrahydroquinoline group and the benzenesulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzenesulfonamide group might undergo reactions with electrophiles, and the tetrahydroquinoline group might participate in reactions typical of other cyclic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Characterization

The compound 3-chloro-4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is part of a broader class of chemicals that have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. For instance, the synthesis and characterization of tetrahydroquinazoline derivatives through the aza Diels-Alder reaction showcase the compound's relevance in chemical synthesis processes, highlighting its role in creating highly reactive intermediates for further chemical transformations (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity

Research has also unveiled the potential of tetrahydroquinoline derivatives, related closely to the compound , as antitumor agents. Discoveries indicate that novel tetrahydroquinoline derivatives bearing the sulfonamide moiety exhibit significant in vitro antitumor activity, highlighting a promising avenue for the development of new anticancer medications (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of certain compounds, including those structurally related to this compound, has revealed significant findings. Studies on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates demonstrate potential applications in optical limiting, driven by their nonlinear optical absorption properties (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).

Molecular Interactions and Inhibition Studies

Further exploration into the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including derivatives closely related to the compound under discussion, has provided insights into the structural basis for enzyme inhibition. These studies not only contribute to the understanding of the compound's biochemical interactions but also underscore its potential in the development of therapeutic agents targeting specific enzymes (Bruno, Buemi, Di Fiore, De Luca, Ferro, Angeli, Cirilli, Sadutto, Alterio, Monti, Supuran, De Simone, & Gitto, 2017).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

3-chloro-4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-5-7-17(13-18(14)20)25(23,24)21-10-9-15-6-8-19-16(12-15)4-3-11-22(19)2/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWOONONOZRXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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